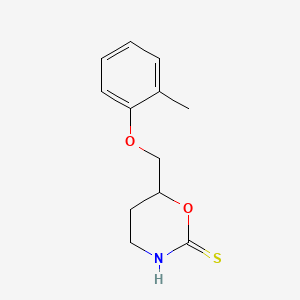

3,4,5,6-Tetrahydro-6-(o-tolyloxymethyl)-2H-1,3-oxazine-2-thione

Description

Properties

CAS No. |

57841-33-5 |

|---|---|

Molecular Formula |

C12H15NO2S |

Molecular Weight |

237.32 g/mol |

IUPAC Name |

6-[(2-methylphenoxy)methyl]-1,3-oxazinane-2-thione |

InChI |

InChI=1S/C12H15NO2S/c1-9-4-2-3-5-11(9)14-8-10-6-7-13-12(16)15-10/h2-5,10H,6-8H2,1H3,(H,13,16) |

InChI Key |

WPTWMKBYRMIOTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC2CCNC(=S)O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Oxazine-Thione Series

(a) 6-Phenoxymethyl Derivative (PDU750)

- Structure: 3,4,5,6-Tetrahydro-6-phenoxymethyl-2H-1,3-oxazine-2-thione (CAS: 39754-64-8).

- Molecular Formula: C₁₁H₁₃NO₂S (MW: 223.31 g/mol).

- Key Differences: The phenoxymethyl group lacks the ortho-methyl substituent present in the target compound.

- Toxicity : Rated HR:2 (moderate hazard), suggesting moderate toxicity in industrial settings .

(b) 4,4,6-Trimethyl-6-phenyl Derivative

- Structure : 4,4,6-Trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione (CAS: 17374-19-5).

- Molecular Formula: C₁₃H₁₇NOS (MW: 235.35 g/mol).

- Key Differences : Additional methyl groups at positions 4 and 4′ increase ring rigidity and electron-donating effects. The phenyl group at position 6 enhances aromatic interactions, which may improve crystallinity compared to the o-tolyloxymethyl derivative .

- Physicochemical Properties : Melting point: 210–211°C; predicted pKa: 13.90 (indicating weak acidity for the thione group) .

(c) 4-Methyl-4H-benzo[1,4]oxazine-3-thione

- Structure : Fused benzoxazine-thione system.

- Synthesis : Prepared via thionation of 4-methyl-4H-benzo[1,4]oxazin-3-one using P₂S₅ in THF .

- Key Differences : The fused benzene ring increases π-conjugation, altering UV absorption and redox properties. This structural feature is absent in the target compound.

Physicochemical Properties

| Property | Target Compound (o-tolyloxymethyl) | 6-Phenoxymethyl (PDU750) | 4,4,6-Trimethyl-6-phenyl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~238 (estimated) | 223.31 | 235.35 |

| Melting Point (°C) | Not reported | Not reported | 210–211 |

| Predicted logP | ~2.8 (higher lipophilicity) | ~2.5 | ~3.0 |

| Thione pKa | ~13.5 (estimated) | Not reported | 13.90 |

Preparation Methods

Cyclization of o-Tolyl Alcohol with Thioamide Derivatives

One common and effective method involves the reaction of o-tolyl alcohol with appropriate thioamide precursors under acidic conditions to form the 1,3-oxazine-2-thione ring system. The general procedure includes:

- Mixing o-tolyl alcohol with a thioamide derivative in a suitable solvent such as ethanol or methanol.

- Acid catalysis (often using mineral acids or Lewis acids) to promote cyclization.

- Refluxing the reaction mixture to enhance the reaction kinetics.

- Cooling the reaction mixture and isolating the solid product by filtration.

- Purification by recrystallization from aqueous ethanol or methylene chloride.

This method benefits from relatively straightforward reaction conditions and yields high purity products when optimized.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been reported as a technique to improve the efficiency of the cyclization reaction. The ultrasonic waves enhance molecular collisions and mass transfer, leading to:

- Shorter reaction times.

- Higher yields (up to 98% reported).

- Minimal side product formation.

This approach is particularly useful for sensitive substrates or when aiming for green chemistry protocols.

Microwave-Assisted Solvent-Free Synthesis (Related Oxazines)

While direct reports on microwave synthesis of this exact compound are limited, studies on structurally related 5,6-dihydro-4H-1,3-oxazines demonstrate that:

- Condensation of amino alcohols with carboxylic acids or their derivatives under microwave irradiation without solvents can yield oxazine rings efficiently.

- Reaction times are significantly reduced (minutes instead of hours).

- Yields are moderate to good.

- This method avoids the use of large volumes of organic solvents, aligning with sustainable chemistry goals.

This suggests potential adaptation of microwave-assisted methods for synthesizing 3,4,5,6-Tetrahydro-6-(o-tolyloxymethyl)-2H-1,3-oxazine-2-thione.

Summary Table of Preparation Methods

Characterization and Analysis

The synthesized compound is characterized by:

- Infrared Spectroscopy (IR): Identification of characteristic functional groups such as C=S (thione) stretch and oxazine ring vibrations.

- Nuclear Magnetic Resonance (NMR): Confirmation of the ring structure and substituent environment, including signals for the o-tolyloxymethyl group.

- Gas Chromatography-Mass Spectrometry (GC-MS): Molecular ion peak confirming molecular weight and purity assessment.

These analytical techniques confirm the successful synthesis and structural integrity of this compound.

Research Findings and Notes

- The electron-donating o-tolyloxymethyl substituent stabilizes reaction intermediates during synthesis, improving yields.

- The thione group enhances reactivity towards electrophilic substitution and biological interactions.

- The compound’s synthesis methods are adaptable to scale-up for research applications.

- Optimization of reaction parameters such as temperature, solvent choice, and catalyst concentration is critical for maximizing yield and purity.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to minimize byproducts like disulfide derivatives.

How can spectroscopic techniques (NMR, IR) characterize the molecular structure?

Basic Question

- ¹H/¹³C NMR : Assign protons and carbons using DEPT-135 and HSQC experiments. For example:

- IR Spectroscopy : Confirm the C=S stretch at ~1200–1250 cm⁻¹ and C-O-C vibrations (oxazine ring) at ~1050–1150 cm⁻¹ .

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak [M+H]⁺ and fragment patterns.

Table 1 : Example NMR Assignments for Key Functional Groups

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| CH₂ adjacent to C=S | 3.8–4.2 | 45–50 |

| Aromatic (o-tolyl) | 6.8–7.4 | 120–135 |

| Oxazine C-O-C | - | 65–75 |

What computational methods validate the compound’s geometry and electronic properties?

Advanced Question

- Geometry Optimization : Use DFT-B3LYP/6-31G* to minimize energy and calculate bond lengths/angles. Compare with X-ray crystallography data (if available) to validate accuracy .

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict reactivity. For oxazine-thiones, the LUMO typically localizes on the C=S group, indicating nucleophilic attack sites .

- Solvent Effects : Apply the PCM model to simulate polar solvents (e.g., ethanol) and adjust dielectric constants for realistic charge distribution .

Table 2 : Computational vs. Experimental Bond Lengths (Å)

| Bond Type | DFT-B3LYP/6-31G* | X-ray Data (if available) |

|---|---|---|

| C=S | 1.68 | 1.65–1.70 |

| C-O (oxazine) | 1.42 | 1.38–1.45 |

How to resolve discrepancies between experimental and computational vibrational spectra?

Advanced Question

- Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to align computed IR frequencies with experimental values .

- Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible substituents (e.g., o-tolyloxymethyl) that may adopt multiple conformers in solution.

- Anharmonic Corrections : Incorporate second-order perturbation theory to improve accuracy for modes like C=S stretching .

Example : If the computed C=S stretch is 1250 cm⁻¹ but observed at 1220 cm⁻¹, check for basis set limitations or solvent interactions.

What challenges arise in X-ray crystallography for this compound?

Advanced Question

- Crystal Packing : Bulky substituents (e.g., o-tolyloxymethyl) may hinder crystallization. Use slow evaporation in dichloromethane/hexane mixtures to improve crystal quality .

- Disorder : Flexible side chains can cause positional disorder. Apply restraints (SHELXL) or collect low-temperature data (100 K) to reduce thermal motion .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···S contacts) to explain packing motifs .

How to address conflicting toxicity data in literature?

Q. Data Contradiction Analysis

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to measure IC₅₀ values. Compare with reported LD₅₀ data for related oxazine-thiones (e.g., PDU750) .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain species-specific toxicity variations.

What purification strategies ensure high-purity yields?

Basic Question

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for final purification .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to remove hydrophobic impurities.

- Quality Control : Validate purity via melting point consistency (±1°C) and HPLC (>98% peak area) .

How does HOMO-LUMO analysis inform reactivity in catalytic applications?

Advanced Question

- Reactivity Prediction : A small HOMO-LUMO gap (<4 eV) suggests high electrophilicity. For this compound, the thione group (LUMO-rich) may act as a ligand in metal complexes .

- Charge Transfer : Use NBO analysis to identify electron donation from sulfur lone pairs to metal d-orbitals in coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.